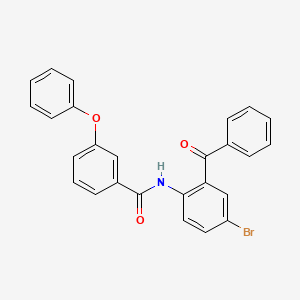

N-(2-benzoyl-4-bromophenyl)-3-phenoxybenzamide

Description

Properties

IUPAC Name |

N-(2-benzoyl-4-bromophenyl)-3-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18BrNO3/c27-20-14-15-24(23(17-20)25(29)18-8-3-1-4-9-18)28-26(30)19-10-7-13-22(16-19)31-21-11-5-2-6-12-21/h1-17H,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAOABLBNFDJYMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-bromophenyl)-3-phenoxybenzamide typically involves a multi-step process. One common method includes the following steps:

Benzoylation: The addition of a benzoyl group to the brominated compound.

Amidation: The formation of the amide bond between the benzoylated compound and 3-phenoxybenzoic acid.

The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-bromophenyl)-3-phenoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinones, while reduction can produce amines

Scientific Research Applications

N-(2-benzoyl-4-bromophenyl)-3-phenoxybenzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-bromophenyl)-3-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Key Analogs :

(S)-N-(3-(1H-Indol-3-yl)-1-oxo-1-(pyridin-4-ylamino)propan-2-yl)-3-phenoxybenzamide (14d) Structural Differences: Replaces the 2-benzoyl-4-bromophenyl group with an indole-pyridinyl substituent.

N-(3-Bromophenyl)-3,4,5-trimethoxybenzamide Structural Differences: Substitutes the 3-phenoxy group with 3,4,5-trimethoxybenzamide and places bromine at the meta position. Impact: Methoxy groups increase electron density, altering solubility and crystallization behavior compared to the brominated para position in the target compound .

N-(4-Cyclohexylmethyl)carbamoylmethyl 3-Phenoxybenzamide (32) Structural Differences: Features a cyclohexylmethylcarbamoylmethyl spacer instead of the benzoyl-bromophenyl group. Impact: The bulky spacer may enhance steric hindrance, reducing reactivity but improving stability in immunoassay applications .

Common Features :

Physicochemical and Spectroscopic Data

Biological Activity

N-(2-benzoyl-4-bromophenyl)-3-phenoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the mechanisms of action, pharmacological effects, and relevant case studies surrounding this compound.

Chemical Structure and Properties

The molecular formula of this compound is C20H16BrN1O3. The compound features a benzoyl group, a bromophenyl moiety, and a phenoxybenzamide structure, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects through:

- Enzyme Inhibition : It can inhibit the activity of enzymes involved in critical metabolic pathways, which may lead to therapeutic effects in various diseases.

- Receptor Modulation : By binding to specific receptors, it can modulate their activity, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against a range of bacterial strains, including resistant strains. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic processes.

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines. Notably:

- Selectivity : Studies have demonstrated selective toxicity towards non-small-cell lung cancer (NSCLC) lines, indicating a promising therapeutic window for further development.

- Cell Viability Assays : High-throughput screening has revealed that the compound reduces cell viability in sensitive cancer cell lines while sparing normal cells, suggesting a favorable safety profile.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values indicating potent inhibition. |

| Study 2 | Anticancer Activity | Showed selective toxicity in NSCLC lines with IC50 values lower than traditional chemotherapeutics. |

| Study 3 | Mechanism Exploration | Identified interaction with specific metabolic enzymes leading to altered fatty acid metabolism in cancer cells. |

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicological studies have shown that this compound has a low toxicity profile at therapeutic doses. However, further studies are necessary to fully understand its safety margins and potential side effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2-benzoyl-4-bromophenyl)-3-phenoxybenzamide, and how can reaction efficiency be monitored?

- Methodological Answer : The compound can be synthesized via a multi-step amidation strategy. A typical approach involves coupling 3-phenoxybenzoic acid with 2-benzoyl-4-bromoaniline using activating agents like HATU or DCC in anhydrous DMF. Reaction progress is monitored via TLC (10% MeOH in ethyl acetate) and confirmed by NMR for characteristic peaks (e.g., aromatic protons at δ 7.00–8.82 ppm and amide NH signals near δ 10.6–10.8 ppm). Post-synthesis purification via column chromatography ensures >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data inconsistencies be addressed?

- Methodological Answer : Essential techniques include:

- and NMR : To confirm aromatic substitution patterns and amide bond formation. For example, the benzoyl group’s carbonyl carbon typically appears near δ 165–172 ppm .

- High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H] ion).

- X-ray crystallography : For resolving ambiguous stereochemistry or confirming solid-state packing (using programs like SHELXL ).

- IR spectroscopy : To validate amide C=O stretches (~1650 cm).

- Addressing inconsistencies : Repeat experiments under controlled conditions (e.g., dry solvents) and cross-validate with complementary methods like X-ray .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity, particularly for enzyme inhibition?

- Methodological Answer :

- Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target enzymes (e.g., PRMT4, as seen in related benzamide inhibitors ).

- Use QM/MM simulations to analyze electronic interactions (e.g., halogen bonding from bromine) and optimize substituents for enhanced affinity.

- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants.

Q. What strategies are effective in resolving contradictory crystallographic data during structural refinement?

- Methodological Answer :

- Employ SHELXL for small-molecule refinement, focusing on resolving disorder (e.g., benzoyl group rotamers) using PART and SUMP instructions .

- Validate hydrogen-bonding networks with PLATON or OLEX2 tools.

- Cross-check thermal parameters (B-factors) and occupancy ratios to address overlapping electron density. Contradictions may arise from twinning; use CrysAlisPro to detect and model twin laws .

Q. How can synthetic yields be improved while minimizing side reactions (e.g., dehalogenation or hydrolysis)?

- Methodological Answer :

- Optimize reaction temperature (e.g., 0–5°C for acid-sensitive intermediates) and solvent choice (e.g., THF instead of DCM for moisture-sensitive steps) .

- Introduce microwave-assisted synthesis to reduce reaction time and byproduct formation.

- Use flow chemistry for precise control over stoichiometry and residence time, particularly in amidation steps .

Q. What experimental approaches are recommended for identifying biological targets of this compound in cellular assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.